molecular formula C13H9ClFNO B018288 2-Amino-5-chloro-2'-fluorobenzophenone CAS No. 784-38-3

2-Amino-5-chloro-2'-fluorobenzophenone

Cat. No. B018288
CAS RN: 784-38-3
M. Wt: 249.67 g/mol
InChI Key: GTGMXPIQRQSORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-2'-fluorobenzophenone is a chemical compound with potential applications in various fields of chemistry and material science. Its unique molecular structure, which includes amino, chloro, and fluoro groups attached to a benzophenone backbone, makes it a versatile intermediate for synthesizing a wide range of compounds, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone involves acylation reactions, typically starting from para-chloroaniline, followed by various chloro- or fluorobenzoyl chlorides in solid state via the Friedel–Crafts reaction (Cortez-Maya et al., 2012). This process allows for the efficient introduction of the chloro and fluoro substituents into the benzophenone structure.

Molecular Structure Analysis

The molecular structure of derivatives synthesized from 2-Amino-5-chloro-2'-fluorobenzophenone has been analyzed using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These studies reveal detailed insights into the geometry, electronic structure, and chemical reactivity of the molecule. For example, DFT calculations and experimental findings have shown the optimized geometry and identified chemically active sites responsible for its reactivity (Satheeshkumar et al., 2017).

Scientific Research Applications

  • Fluorescence Derivatization Reagent : A study by Nohta et al. (1994) discussed the use of a related compound, 2-Amino-4,5-ethylenedioxyphenol, as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This derivative produces fluorescent derivatives, enabling separation by reversed-phase chromatography with detection limits of 5-10 pmol on column (Nohta et al., 1994).

  • Anticancer Potential : Bradshaw et al. (2002) highlighted the lysyl amide prodrug of a related compound, 2-(4-aminophenyl)-5-fluorobenzothiazole, showing potential against breast and ovarian cancers with manageable toxic side effects (Bradshaw et al., 2002).

  • pH Measurement in Biological Systems : Rhee et al. (1995) discovered that fluorinated o-aminophenol derivatives, including compounds similar to 2-Amino-5-chloro-2'-fluorobenzophenone, could serve as pH-sensitive probes for intracellular pH measurements. These compounds have minimal affinity for other ions and are appropriate for physiological pH ranges (Rhee et al., 1995).

  • Spectrophotometric Determination of Iron(III) : A 2012 study by Al and Galil utilized 2-amino-5-chloro-2'-fluorobenzophenone in new oxidative electrophilic coupling reactions for determining iron(III) in environmental waters, soils, and industrial effluents (Al & Galil, 2012).

  • Synthesis of Efficient Fluorophores and Antioxidants : Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines, showing potential as fluorophores and antioxidants for biological systems. This research indicates the utility of similar compounds in biological and chemical synthesis (Aleksanyan & Hambardzumyan, 2013).

  • Antimicrobial and Antifungal Properties : Pant, Godwal, and Sanju (2021) explored 8-substituted-2-(2-chlorophenyl-3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines for their antimicrobial and antifungal properties, highlighting the potential of structurally similar compounds (Pant, Godwal, & Sanju, 2021).

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

2-Amino-5-chloro-2’-fluorobenzophenone is suitable for use in the synthesis of 2,4-disubstituted quinolones, via Meyer-Schuster rearrangement . It is also used in the synthesis of benzodiazepines .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGMXPIQRQSORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057832
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-2'-fluorobenzophenone

CAS RN

784-38-3
Record name 2-Amino-5-chloro-2′-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloro-2'-fluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloro-2'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloro-2'-fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloro-2'-fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-5-chloro-2'-fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-5-chloro-2'-fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-5-chloro-2'-fluorobenzophenone

Citations

For This Compound
72
Citations
R Satheeshkumar, K Sayin, W Kaminsky… - Journal of Molecular …, 2017 - Elsevier
… 2-Amino-2′,5-dichlorobenzophenone/2-Amino-5-chloro-2'-fluorobenzophenone, 1a/1b was reacted with 1,2-cyclohexanedione (2) in presence of 1-butyl-3-methylimidazolium …
Number of citations: 17 www.sciencedirect.com
MSA Galil, RA Al Okab - Ovidius University Annals of Chemistry, 2013 - sciendo.com
… like, water and soil using two new electrophilic coupling spectrophotometric reagents, 2-amino-2′, 5-dichlorobenzophenone (MCB) and 2-amino-5-chloro-2'-fluorobenzophenone (MFB…
Number of citations: 2 sciendo.com
R Selkämaa, S Tammilehto - International journal of pharmaceutics, 1989 - Elsevier
… V as ~-chloro-4-~~~-~uorophenyl)quinazoline (Maurer and Pfleger, 1987) (an analogue without fluorine), compound VI as 2-amino5-chloro-2’-fluorobenzophenone …
Number of citations: 12 www.sciencedirect.com
B Sati, H Sati, S Saklani, PC Bhatt, R Mishra - Acta Pharmaceutica, 2013 - hrcak.srce.hr
… The above solution was added to a mixture of 2-amino-5-chloro-2'-fluorobenzophenone (20 g, 0.09 mol), hydroxylamine sulphate (7.2 g, 0.042 mol) and ethanol (95 %, 88 mL). The …
Number of citations: 5 hrcak.srce.hr
K Ishizumi, S Inaba, H Yamamoto - The Journal of Organic …, 1974 - ACS Publications
On ozonolysis in acetic acid, 2-amino-5-chloro-l-methyl-3-phenylindole (7a) was oxidized to a mixture of 2-imino-3-indolinol (12a, 85%) and quinazolinone 11a (1%), and N-…
Number of citations: 9 pubs.acs.org
Y Ariyoshi, M Maeda, M Kojima, M Suehiro, M Iio - Radioisotopes, 1982 - jlc.jst.go.jp
2. Materials and Methods 2.1 Preparation of NC methyl iodide 11C Methyl iodide was virtually prepared according to the method of Comar, et al5). Carbon-11 is produced by …
Number of citations: 8 jlc.jst.go.jp
RA Andersin, J Ovaskainen, S Kaltia - Journal of pharmaceutical and …, 1994 - Elsevier
… Two benzophenone derivatives, 2amino-5-chloro-2’-fluorobenzophenone … 2-Amino-5-chloro-2’fluorobenzophenone … derivatives, 2-amino-5 chloro-2’-fluorobenzophenone …
Number of citations: 20 www.sciencedirect.com
有吉洋一, 前田稔, 小嶋正治, 末広牧子, 飯尾正明 - RADIOISOTOPES, 1982 - jlc.jst.go.jp
2. Materials and Methods 2.1 Preparation of NC methyl iodide 11C Methyl iodide was virtually prepared according to the method of Comar, et al5). Carbon-11 is produced by …
Number of citations: 0 jlc.jst.go.jp
SK Cho, JH Song, EJ Lee, DH Lee… - Bulletin of the …, 2015 - Wiley Online Library
… 1a, 2-amino-4-bromobenzophenone 1b, 2-amino-5-chlorobenzophenone 1c, 2-amino-2′,5-dichlorobenzophenone 1d, and 2-amino-5-chloro-2′-fluorobenzophenone 1e) were tested…
Number of citations: 6 onlinelibrary.wiley.com
AMA Verweij, MMA De Bruyne - Journal of Chromatography A, 1983 - Elsevier
MATERIALS AND METHODS Diazepam (I), flunitrazepam (TI), flurazepam (ITT), lorazepam (IV), lormetazepam (V), oxazepam (VI) and prazepam (VII), respectively, were obtained by …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.